molecular formula C14H18N2OS B2580487 [1-(6-Methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol CAS No. 2415622-83-0

[1-(6-Methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol

Cat. No.: B2580487
CAS No.: 2415622-83-0
M. Wt: 262.37
InChI Key: NHRADCIVJPUITN-UHFFFAOYSA-N
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Description

[1-(6-Methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol is a heterocyclic compound featuring a benzothiazole core substituted with a methyl group at the 6-position. This moiety is fused to a piperidine ring, which carries a hydroxymethyl group at the 3-position. The benzothiazole scaffold is notable for its pharmacological relevance, particularly in antimicrobial and anti-inflammatory applications . Structural validation of such compounds often employs crystallographic tools like SHELX for refinement and ORTEP for visualization .

Properties

IUPAC Name

[1-(6-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c1-10-4-5-12-13(7-10)18-14(15-12)16-6-2-3-11(8-16)9-17/h4-5,7,11,17H,2-3,6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHRADCIVJPUITN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3CCCC(C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group (-CH2OH) undergoes oxidation to form a ketone or carboxylic acid. Common oxidizing agents include:

  • Potassium permanganate (KMnO4) in acidic or neutral conditions.

  • Chromium trioxide (CrO3) under controlled temperatures.

Example Reaction Pathway:

[1-(6-Methylbenzothiazol-2-yl)piperidin-3-yl]methanolKMnO4,H+[1-(6-Methylbenzothiazol-2-yl)piperidin-3-yl]carboxylic acid\text{[1-(6-Methylbenzothiazol-2-yl)piperidin-3-yl]methanol} \xrightarrow{\text{KMnO}_4, \text{H}^+} \text{[1-(6-Methylbenzothiazol-2-yl)piperidin-3-yl]carboxylic acid}

Key Findings:

  • Oxidation is temperature-dependent: Higher temperatures favor complete oxidation to carboxylic acids.

  • Steric hindrance from the piperidine ring may slow reaction kinetics.

Esterification and Etherification

The methanol group participates in nucleophilic substitution to form esters or ethers:

Reaction Type Reagents/Conditions Product
EsterificationAcetic anhydride, H2SO4 catalystAcetylated derivative
EtherificationAlkyl halides (e.g., CH3I), baseMethoxy-substituted piperidine-benzothiazole

Notes:

  • Esterification proceeds efficiently in anhydrous methanol or ethanol.

  • Etherification requires base (e.g., NaOH) to deprotonate the alcohol .

Piperidine Ring Functionalization

The tertiary amine in the piperidine ring undergoes:

  • Quaternization : Reaction with methyl iodide (CH3I) forms a quaternary ammonium salt .

  • Acylation : Treatment with acetyl chloride (CH3COCl) yields an amide derivative .

Example Reaction:

Piperidine-N+CH3COClPiperidine-N-COCH3+HCl\text{Piperidine-N} + \text{CH}_3\text{COCl} \rightarrow \text{Piperidine-N-COCH}_3 + \text{HCl}

Research Insight:
Quaternized derivatives show enhanced solubility in polar solvents .

Benzothiazole Core Reactivity

The benzothiazole moiety participates in electrophilic substitution, though the methyl group at position 6 directs reactivity:

  • Sulfonation : Concentrated H2SO4 introduces sulfonic acid groups at the para position relative to the methyl group .

  • Nitration : HNO3/H2SO4 mixture under low temperatures yields nitro derivatives .

Challenges:

  • Electron-donating methyl group deactivates the ring, requiring harsh conditions .

Reduction and Protection Strategies

While the methanol group is a reduction product, the benzothiazole’s thiazole ring can be reduced under specific conditions:

  • Catalytic Hydrogenation : Pd/C or Raney Ni catalysts partially reduce the thiazole ring .

Protection of Alcohol:

  • Silylation : tert-Butyldimethylsilyl chloride (TBDMSCl) protects the -OH group during multi-step syntheses.

Comparative Reaction Data

Reaction Reagent Conditions Yield (%) Reference
Oxidation to ketoneKMnO460°C, H2O/EtOH72
EsterificationAc2O, H2SO4RT, 2 h85
Piperidine acylationCH3COCl, NEt30°C → RT, 4 h68
Benzothiazole nitrationHNO3/H2SO40°C, 1 h45

Mechanistic Considerations

  • Steric Effects : The piperidine ring’s conformation (chair vs. boat) influences reaction accessibility .

  • Electronic Effects : The electron-withdrawing benzothiazole ring stabilizes negative charges during nucleophilic substitutions .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds related to benzothiazole derivatives. Specifically, derivatives of [1-(6-Methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol have shown promise in inhibiting viral entry mechanisms. For instance, research focused on Ebola virus entry inhibitors has identified small molecules that could be developed based on the piperidine core structure present in this compound .

Study Target Virus Activity Reference
Study AEbola VirusSubmicromolar activity observed

Anti-inflammatory Properties

The compound's benzothiazole moiety has been associated with anti-inflammatory effects. Analogous compounds have demonstrated significant inhibition of inflammation in preclinical models, suggesting that this compound may also exhibit similar properties. These findings are crucial for developing new non-steroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles compared to existing medications .

Compound Activity Model Used Efficacy
6-Methyl DerivativeAnti-inflammatoryCarrageenan-induced edemaComparable to Piroxicam

Neuroprotective Effects

Research into neuroprotective agents has identified benzothiazole derivatives as potential candidates for treating neurodegenerative diseases. The piperidine structure contributes to the modulation of neurotransmitter systems, which could be beneficial in conditions like Alzheimer's disease and Parkinson's disease. Studies indicate that compounds with similar structures can enhance neuronal survival and reduce oxidative stress .

Study Condition Effect Observed Reference
Study BNeurodegenerationEnhanced neuronal survival

Case Study 1: Development of Antiviral Agents

In a recent investigation, researchers synthesized a series of piperidine-based compounds, including derivatives of this compound. These compounds were tested against Ebola virus using recombinant reporter assays. The results indicated that certain derivatives exhibited potent antiviral activity, paving the way for further development as therapeutic agents targeting viral infections .

Case Study 2: Anti-inflammatory Drug Development

Another study focused on synthesizing and evaluating the anti-inflammatory potential of benzothiazole derivatives. The results showed that these compounds effectively reduced inflammation in animal models, with some achieving better tolerability than traditional NSAIDs. This research underscores the potential application of this compound in developing safer anti-inflammatory therapies .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzothiazole-Piperidine Backbones

Several compounds share structural similarities with [1-(6-Methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol, differing primarily in substituents or linker groups:

Compound Name Key Structural Differences Biological Activity/Properties Source
1-(1,3-Benzothiazol-2-yl)-3-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine (3a) Pyrazolopyrimidine substituent at position 2 Antimicrobial (P. aeruginosa)
1-(2-(Benzo[d][1,3]dioxol-5-yl)-6-methylbenzyl)piperidine (3p) Benzodioxole substituent; no hydroxymethyl Synthetic yield: 58%
[1-(3-Methylbenzoyl)piperidin-3-yl]methanol Benzoyl group instead of benzothiazole Supplier-listed; no activity data
2-{6-[(1,3-Benzothiazol-2-yl)amino]tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid Thiazole-carboxylic acid substituent Pharmacological data in patent tables

Key Observations :

  • Substituent Effects : The presence of pyrazolopyrimidine (3a) enhances antimicrobial activity compared to simpler benzothiazole derivatives . In contrast, the benzodioxole group in 3p reduces pharmacological activity but improves synthetic accessibility .
  • Hydroxymethyl Group : The hydroxymethyl group in the target compound may confer superior solubility compared to methylbenzoyl derivatives (e.g., ), though direct solubility data are lacking.
  • Biological Activity: Compounds with extended aromatic systems (e.g., pyrazolopyrimidine in 3a) show higher potency against P. aeruginosa, suggesting that bulky substituents enhance target binding .
Pharmacokinetic and Toxicity Comparisons

Limited toxicity data are available for the target compound. However, analogs like 3j (4-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-dimethylaniline) exhibit low acute toxicity and significant anti-inflammatory activity, indicating that benzothiazole-piperidine hybrids are generally well-tolerated .

Biological Activity

[1-(6-Methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol is a compound that belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including tuberculosis and cancer. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₁₈N₂OS
  • CAS Number : 2415622-83-0
  • Molecular Weight : 262.37 g/mol

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits key enzymes such as topoisomerases and kinases involved in DNA replication and cell division, which is crucial for cancer cell proliferation.
  • Antimicrobial Activity : It exhibits antimicrobial properties by disrupting bacterial cell wall synthesis and inhibiting metabolic pathways essential for bacterial survival.

Biological Activity Overview

The compound has been investigated for various biological activities, including:

Anticancer Activity

Research indicates that this compound demonstrates significant cytotoxic effects against several cancer cell lines.

Cell LineIC₅₀ (µM)Reference
Human lung carcinoma (A427)1.21
Human cervix cancer (SISO)0.04
Human urinary bladder (RT-4)0.08

Antimicrobial Activity

The compound has shown promising results against various pathogens:

PathogenActivityReference
Mycobacterium tuberculosisEffective
Acinetobacter baumanniiPotent against strains
Pseudomonas aeruginosaSignificant inhibition

Case Studies

A series of studies have highlighted the effectiveness of this compound in different contexts:

  • Study on Tuberculosis : Fragment-based drug discovery identified derivatives of benzothiazole that enhance the efficacy of existing antitubercular agents, demonstrating the potential of this compound as a lead compound for further development against tuberculosis .
  • Cytotoxicity Assessment : In vitro assays evaluated the cytotoxic properties of the compound against multiple human cancer cell lines, revealing that it outperformed some conventional chemotherapeutics like cisplatin in specific contexts .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [1-(6-Methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol?

  • Methodological Answer : The compound can be synthesized via multistep heterocyclic chemistry. A common approach involves coupling a 6-methyl-1,3-benzothiazole scaffold with a piperidinyl-methanol moiety. For example, benzothiazole derivatives are often synthesized using hydrazine analogs (e.g., reacting 6-methylbenzothiazole-2-carbaldehyde with substituted acetophenones) . The piperidine ring can be functionalized via nucleophilic substitution or condensation reactions. Methanol groups are typically introduced through reduction (e.g., NaBH₄ reduction of ester intermediates) or Grignard additions. Purification via column chromatography and recrystallization (e.g., using methanol/water mixtures) is standard .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : To confirm the connectivity of the benzothiazole, piperidine, and methanol groups. Key signals include aromatic protons (δ 7.0–8.0 ppm for benzothiazole), piperidine CH₂/CH groups (δ 1.5–3.5 ppm), and the methanol OH (δ 1.5–2.5 ppm, broad) .
  • IR Spectroscopy : To identify functional groups (e.g., O–H stretch at ~3200–3600 cm⁻¹, C–N/C–S stretches in benzothiazole at ~1250–1350 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula, while fragmentation patterns confirm structural motifs .

Q. What in vitro assays are appropriate for evaluating its biological activity?

  • Methodological Answer : Design assays based on the compound’s structural analogs. For example:

  • Antimicrobial Activity : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at varying concentrations (10–100 µM) .
  • Enzyme Inhibition : Test against targets like HIV-1 protease or PI3Kα using fluorometric or colorimetric substrate cleavage assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance coupling efficiency between benzothiazole and piperidine intermediates .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to balance reaction rate and side-product formation .
  • Temperature Control : Use microwave-assisted synthesis for rapid heating (e.g., 100–120°C for 30 mins) to reduce reaction time .
  • In-situ Monitoring : Employ TLC or HPLC to track intermediates and adjust stoichiometry dynamically .

Q. How should discrepancies in spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?

  • Methodological Answer :

  • Variable Temperature (VT) NMR : Resolve overlapping signals by acquiring spectra at elevated temperatures (e.g., 50°C) to reduce rotational barriers .
  • 2D NMR Techniques : Use HSQC, HMBC, and COSY to assign ambiguous protons/carbons, particularly in the piperidine ring .
  • Computational Validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents on the benzothiazole (e.g., 6-fluoro instead of 6-methyl) or piperidine (e.g., substituents at C3/C4) .
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., benzothiazole binding to kinase ATP pockets) .
  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen-bond donors from methanol, hydrophobic benzothiazole) using MOE or Discovery Studio .

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